L-Altritol, 2,5-bis((2-(acetylamino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl-
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Overview
Description
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide is a complex organic compound with a unique structure. It is characterized by multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide involves multiple steps, including the formation of amide bonds and the introduction of acetamido groups. The reaction conditions typically require the use of protecting groups to ensure the selectivity of the reactions. Common reagents used in the synthesis include acetic anhydride, benzoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamido derivatives and benzamide derivatives with comparable structures and functional groups.
Uniqueness
What sets 2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide apart is its specific arrangement of stereocenters and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
173094-16-1 |
---|---|
Molecular Formula |
C36H38N4O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide |
InChI |
InChI=1S/C36H38N4O6/c1-23(41)37-29-19-11-9-17-27(29)35(45)39-31(21-25-13-5-3-6-14-25)33(43)34(44)32(22-26-15-7-4-8-16-26)40-36(46)28-18-10-12-20-30(28)38-24(2)42/h3-20,31-34,43-44H,21-22H2,1-2H3,(H,37,41)(H,38,42)(H,39,45)(H,40,46)/t31-,32-,33-,34+/m0/s1 |
InChI Key |
HTWBNRYUWQPLIP-GZXHTMMISA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N[C@@H](CC2=CC=CC=C2)[C@H]([C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C)O)O |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC(CC2=CC=CC=C2)C(C(C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C)O)O |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC(CC2=CC=CC=C2)C(C(C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C)O)O |
Synonyms |
L-Altritol, 2,5-bis[[2-(acetylamino)benzoyl]amino]-1,2,5,6-tetradeoxy- 1,6-diphenyl- |
Origin of Product |
United States |
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